
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate bromo-difluorobenzene derivative with methoxybenzoic acid in the presence of a coupling agent .Molecular Structure Analysis
The molecule consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 2nd, 5th positions respectively, and a methoxybenzamide group .Chemical Reactions Analysis
As a benzamide, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions at the bromine or fluorine positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a benzamide, it is likely to have moderate polarity and could form hydrogen bonds through its amide group .科学的研究の応用
Synthesis and Modularity in Co-crystals
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide, due to its structural attributes, has potential applications in the synthesis and study of co-crystals, particularly through its involvement in halogen...halogen interactions. Research by Tothadi, Joseph, and Desiraju (2013) explored the synthon modularity in cocrystals of 4-bromobenzamide with n-alkanedioic acids, highlighting the importance of Type I and Type II halogen...halogen interactions. This study demonstrates the utility of this compound in the design of cocrystals, leveraging synthon theory for the prediction and robust formation of acid–amide heterosynthons across various crystal structures. This implies a broader application in materials science for the development of novel structural and functional materials through crystalline modularity and design strategies (Tothadi, Joseph, & Desiraju, 2013).
Pharmacology and Toxicology
While not directly related to this compound, research into similar brominated compounds and their pharmacological and toxicological profiles can inform potential areas of study for this compound. For instance, Halberstadt (2017) provides an in-depth analysis of serotonergic hallucinogens, which are structurally related to brominated benzamides, shedding light on their receptor activation, toxicity, and behavioral pharmacology. This body of work suggests potential avenues for exploring the pharmacological actions of this compound, especially regarding its interaction with serotonin receptors and the ensuing physiological effects. Understanding these mechanisms could pave the way for novel therapeutic applications or toxicological evaluations (Halberstadt, 2017).
Environmental Impact of Brominated Compounds
A review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence, potential risks, and environmental fate. Although not directly examining this compound, this research highlights the environmental persistence and bioaccumulation concerns associated with brominated compounds. The study calls for more research into the occurrence, toxicity, and environmental behavior of NBFRs, including those with structures similar to this compound. This suggests the importance of environmental and toxicological studies for understanding the impact of such compounds on ecosystems and human health (Zuiderveen, Slootweg, & de Boer, 2020).
作用機序
特性
IUPAC Name |
N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZYDBAEXUPWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


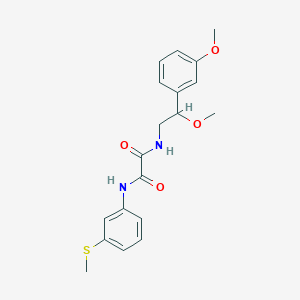
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
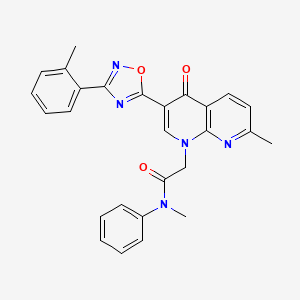

![ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B2589154.png)
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)
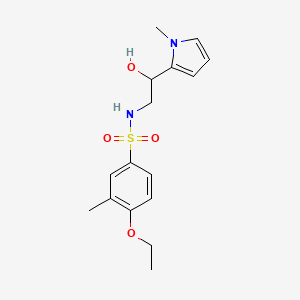
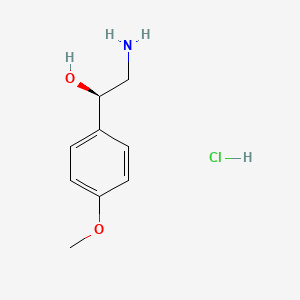
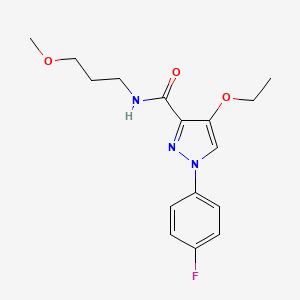
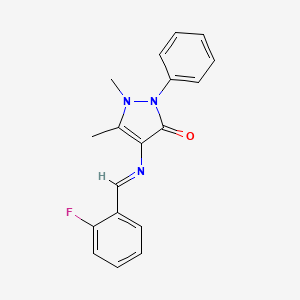
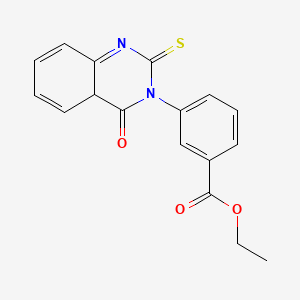
![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)